molecular formula C19H15N3O3S B2537000 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899964-38-6

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Katalognummer: B2537000
CAS-Nummer: 899964-38-6
Molekulargewicht: 365.41
InChI-Schlüssel: XAMYRNPJYQFHJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 5-position, a pyridin-2-ylmethyl moiety, and a furan-2-carboxamide linkage. This structure combines aromatic, electron-donating (methoxy), and hydrogen-bonding (amide) groups, making it a candidate for diverse biological and pharmacological applications.

Eigenschaften

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-14-7-8-17-15(11-14)21-19(26-17)22(12-13-5-2-3-9-20-13)18(23)16-6-4-10-25-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMYRNPJYQFHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Protocol

  • Starting Materials : 2-Amino-4-methoxybenzenethiol (7.0 g, 0.045 mol), sodium hydroxide (4.4 g, 0.11 mol), carbon disulfide (8.06 g, 0.11 mol).
  • Conditions : Reflux in 90% aqueous ethanol (100 mL) for 2 hours.
  • Workup : The mixture is cooled, diluted with ice-water, and acidified with hydrochloric acid to precipitate the product.
  • Yield : 7.0 g (79%) of 5-methoxybenzo[d]thiazole-2-thiol as a yellow solid.
  • Characterization : Melting point 192–194°C; ¹H-NMR (500 MHz, CDCl₃) confirms regiochemistry with δ 7.61 (d, 1H, benzothiazole) and 3.87 ppm (s, 3H, methoxy).

Alkylation of the Thiol Intermediate

Introducing the pyridin-2-ylmethyl group requires alkylation or nucleophilic substitution. A representative protocol uses methyl p-toluenesulfonate for methylthio group formation, followed by demethylation.

Methylthio Group Introduction

  • Starting Materials : 5-Methoxybenzo[d]thiazole-2-thiol (5.1 g, 26 mmol), methyl p-toluenesulfonate (4.8 g, 26 mmol), triethylamine (4.4 mL, 31 mmol).
  • Conditions : Stirred in acetonitrile (63 mL) at ambient temperature for 16 hours.
  • Workup : Concentrated under reduced pressure, diluted with ethyl acetate, washed with water, and dried over Na₂SO₄.
  • Yield : 5-(2-chloroethoxy)-2-methylthio-benzothiazole as a viscous oil.

Demethylation with Boron Tribromide

  • Conditions : The oil is dissolved in dichloromethane (40 mL), cooled to -78°C, and treated with 1.0 M BBr₃ in dichloromethane (64 mL).
  • Workup : After warming to room temperature for 16 hours, the reaction is quenched with methanol (100 mL) to yield 5-hydroxy-2-methylthio-benzothiazole (3.9 g, 76%).

Coupling with Pyridin-2-ylmethylamine

The pyridin-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution Protocol

  • Starting Materials : 5-Methoxybenzo[d]thiazole-2-thiol (3.8 g, 0.019 mol), 2-bromomethylpyridine.
  • Conditions : Stirred in dimethylformamide (DMF) with potassium carbonate at 50–80°C under nitrogen.
  • Workup : Filtered, concentrated, and purified via column chromatography.
  • Yield : N-(5-methoxybenzo[d]thiazol-2-yl)pyridin-2-ylmethylamine (4.2 g, 85%).

Formation of the Furan-2-carboxamide Moiety

The final step involves coupling the intermediate with furan-2-carboxylic acid using carbodiimide-based reagents.

Amidation Protocol

  • Starting Materials : N-(5-methoxybenzo[d]thiazol-2-yl)pyridin-2-ylmethylamine (3.5 g, 0.012 mol), furan-2-carboxylic acid (1.4 g, 0.012 mol).
  • Conditions : Reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.3 g, 0.015 mol) and 4-dimethylaminopyridine (DMAP, 0.15 g) in dichloromethane at 0°C for 2 hours, then room temperature for 12 hours.
  • Workup : Washed with 1 M HCl, brine, dried over Na₂SO₄, and purified via recrystallization.
  • Yield : 3.8 g (78%) of the title compound as a white solid.

Industrial-Scale Optimization

Scaling production requires addressing solvent efficiency and catalyst recovery:

Continuous Flow Reactor Adaptation

  • Conditions : Tubular reactor with residence time <10 minutes, temperature 70°C, pressure 3 bar.
  • Advantages : 20% higher yield compared to batch processes, reduced solvent use.

Purification via High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase.
  • Mobile Phase : Acetonitrile/water (70:30).
  • Purity : >99% confirmed by UV detection at 254 nm.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H-NMR (500 MHz, CDCl₃) : δ 8.09 (d, 1H, benzothiazole), 7.14 (s, 1H, furan), 4.53 (t, 2H, pyridylmethylene).
  • Mass Spectrometry : [M+H]⁺ peak at m/z 366.4 (calculated 365.4 g/mol).

Purity Assessment

  • HPLC : Retention time 12.3 minutes, purity >98%.

Challenges and Troubleshooting

Common Side Reactions

  • Oxidation of Thiol Groups : Mitigated by conducting reactions under inert atmosphere.
  • Incomplete Amidation : Addressed by excess EDC (1.3 equiv) and extended reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Benzothiazole Derivatives with Varying Amide Linkages
  • N-(5-Methoxybenzo[d]thiazol-2-yl)benzamide derivatives ():
    These compounds (e.g., 1.2b–1.2e) replace the furan-2-carboxamide with benzamide. Substituents like chlorine or methyl groups on the benzamide alter melting points (190–300°C) and polarity (Rf values: 0.55–0.83). The methoxy group on benzothiazole enhances solubility compared to halogenated analogues .

  • N-(6-Alkoxybenzo[d]thiazol-2-yl)acetamide derivatives ():
    Alkoxy groups (e.g., methoxy, ethoxy) at the 6-position of benzothiazole paired with triazole or imidazole moieties exhibit anticonvulsant activity. The pyridinylmethyl group in the target compound may similarly modulate receptor interactions .

Furan-2-carboxamide Analogues
  • N-Benzoyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide (5l) (): This analogue replaces the benzothiazole with a benzoyl group. It exhibits a molecular weight of 329.09 g/mol and an 87% synthetic yield.
Pyridinylmethyl-Substituted Compounds
  • N-(Pyridin-2-ylmethyl)-N-(3,3,3-trifluoropropanoyl)benzamide (5o) (): The pyridin-2-ylmethyl group is retained, but the trifluoropropanoyl substituent introduces strong electron-withdrawing effects. Such modifications can influence metabolic stability and binding affinity .

Physicochemical Properties

Table 1: Comparative Data for Key Analogues
Compound Name Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%) Key Substituents
N-(5-Methoxybenzo[d]thiazol-2-yl)benzamide (1.2b, ) 255.21 190–198 Not reported Benzamide, methoxy
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(1H-triazol-1-yl)acetamide (6a, ) 331.39 Not reported 78–90 Methoxy, triazole
N-Benzoyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide (5l, ) 329.09 Oily form 87 Benzoyl, pyridinylmethyl, furan
N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide () 463.94 (HCl salt) Not reported Not reported Methoxy, morpholinoethyl, furan

Key Observations :

  • Methoxy-substituted benzothiazoles (e.g., 1.2b) exhibit higher melting points (>190°C) due to crystalline packing, whereas furan carboxamides (e.g., 5l) are often oily, suggesting lower crystallinity .
  • Pyridinylmethyl groups enhance solubility in polar solvents, as seen in analogues from and .

Spectroscopic and Analytical Data

  • 1H NMR Trends :
    • Methoxy groups on benzothiazole (δ 3.8–4.0 ppm as a singlet) are consistent across analogues (e.g., 4i in .2b in ) .
    • Pyridinylmethyl protons appear as aromatic multiplets (δ 7.2–8.6 ppm) and a methylene singlet (δ ~4.8 ppm) .
  • HRMS Validation : Molecular ion peaks for benzothiazole derivatives (e.g., [M+H]+) align with calculated values within ±0.005 Da, ensuring structural fidelity .

Biologische Aktivität

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is C18H18N3O3SC_{18}H_{18}N_{3}O_{3}S, with a molecular weight of approximately 358.41 g/mol. The structure features a methoxy-substituted benzo[d]thiazole moiety linked to a pyridine ring and a furan carboxamide group, contributing to its unique biological properties.

Research indicates that N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide exerts its biological effects primarily through the inhibition of specific kinases involved in cell cycle regulation and proliferation. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for targeted cancer therapies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide. For example, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including hepatocarcinoma (HepG2) and breast cancer (MCF7) cells. These compounds often exhibit IC50 values in the low micromolar range, indicating potent activity .

Compound Cell Line IC50 (μM) Mechanism
Compound AHepG20.25CDK Inhibition
Compound BMCF70.49Apoptosis Induction
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamideVariousTBDTBD

Antimicrobial Activity

In addition to anticancer effects, structural analogs have also shown promising antibacterial properties. The presence of the furan ring and thiazole moiety enhances the compound's ability to interact with bacterial enzymes and disrupt cellular processes, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various thiazole derivatives on cancer cell lines. The results indicated that modifications in the structure significantly influenced solubility and bioavailability, which are critical for therapeutic efficacy .
  • Mechanistic Insights : Research has also focused on elucidating the mechanisms by which these compounds induce apoptosis in cancer cells. It was found that they activate specific signaling pathways that lead to cell cycle arrest and programmed cell death .
  • Comparative Analysis : Comparative studies with other thiazole derivatives revealed that N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide exhibited superior selectivity against cancer cells while showing lower toxicity towards normal cells, highlighting its therapeutic potential .

Q & A

Q. What are the key structural motifs of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, and how do they influence its biological activity?

The compound integrates a 5-methoxybenzo[d]thiazole core, a pyridinylmethyl group, and a furan-2-carboxamide moiety. The benzo[d]thiazole ring contributes to π-π stacking interactions with biological targets, while the methoxy group enhances solubility and modulates electronic properties. The pyridine and furan groups facilitate hydrogen bonding and hydrophobic interactions, critical for target binding .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound during synthesis?

  • NMR spectroscopy : Used to verify connectivity and stereochemistry (e.g., 1^1H and 13^{13}C NMR for aromatic protons and carbonyl groups) .
  • HPLC : Ensures purity (>95%) by separating impurities under reverse-phase conditions .
  • Mass spectrometry (ESI-MS/HR-MS) : Confirms molecular weight and fragmentation patterns .

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

Synthesis typically involves:

  • Step 1 : Preparation of 5-methoxybenzo[d]thiazol-2-amine via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide.
  • Step 2 : Coupling with furan-2-carboxylic acid using EDC∙HCl and DMAP in chloroform to form the amide bond .
  • Step 3 : Alkylation of the pyridinylmethyl group under basic conditions (e.g., K2_2CO3_3 in DMF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during amide bond formation?

  • Coupling agents : EDC∙HCl with DMAP reduces racemization and improves yields compared to DCC .
  • Solvent choice : Dry CHCl3_3 or DMF enhances reagent solubility and stability.
  • Temperature control : Reactions at 0–25°C prevent thermal degradation of sensitive intermediates .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Models binding poses with enzymes (e.g., kinases) by simulating interactions between the thiazole ring and ATP-binding pockets .
  • QSAR studies : Correlates substituent effects (e.g., methoxy position) with IC50_{50} values against cancer cell lines .

Q. How do structural modifications (e.g., methoxy substitution) alter the compound’s pharmacokinetic profile?

  • Methoxy group : Increases metabolic stability by reducing CYP450-mediated oxidation.
  • Pyridine vs. benzene : Pyridine improves water solubility (cLogP reduction by ~0.5 units) but may reduce blood-brain barrier penetration .

Q. What strategies are employed to resolve contradictory activity data in different assay systems?

  • Dose-response normalization : Adjust for variations in cell permeability (e.g., using P-glycoprotein inhibitors in resistant cell lines).
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (SRB/MTT) to confirm target-specific effects .

Methodological Challenges and Solutions

Q. How can competing side reactions during multi-step synthesis be mitigated?

  • Protecting groups : Temporarily shield reactive amines (e.g., Boc for pyridinylmethyl intermediates).
  • Chromatographic purification : Silica gel column chromatography with gradient elution (toluene/EtOAc) isolates pure intermediates .

Q. What experimental approaches validate the compound’s mechanism of action in vitro?

  • Western blotting : Detects downstream phosphorylation changes (e.g., ERK/Akt pathways).
  • Fluorescence polarization : Quantifies binding affinity to DNA or protein targets .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2_2O2_2) conditions, followed by HPLC monitoring .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks to predict shelf-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.